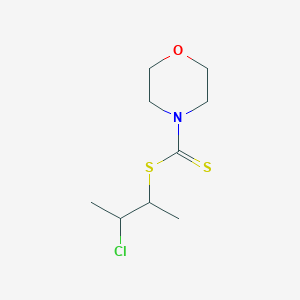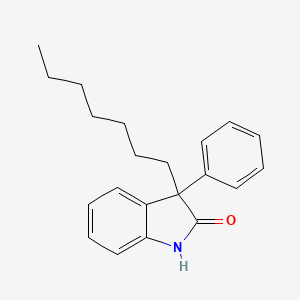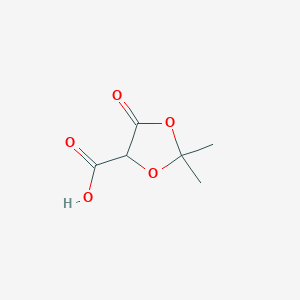
3-Chlorobutan-2-yl morpholine-4-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorobutan-2-yl morpholine-4-carbodithioate is an organic compound that features a morpholine ring attached to a carbodithioate group and a chlorobutan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobutan-2-yl morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide in the presence of a base, followed by the introduction of the chlorobutan-2-yl group. One common method involves dispersing morpholine in diethyl ether, followed by the addition of an ice-cold methanolic solution of sodium hydroxide. Carbon disulfide is then added dropwise to the mixture, which is stirred at an ice-cold temperature for several hours. The resulting product is filtered, rinsed with diethyl ether, and dried to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobutan-2-yl morpholine-4-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a disulfide.
Substitution: The chlorobutan-2-yl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-Chlorobutan-2-yl morpholine-4-carbodithioate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 3-Chlorobutan-2-yl morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. The carbodithioate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorobutan-2-yl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Morpholine-4-carbodithioate: A related compound with similar chemical properties but lacking the chlorobutan-2-yl group.
4-(Morpholinothio)thioxomethyl morpholine: Another similar compound with a different substituent on the morpholine ring.
Uniqueness
3-Chlorobutan-2-yl morpholine-4-carbodithioate is unique due to the presence of the chlorobutan-2-yl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
62603-90-1 |
|---|---|
Molecular Formula |
C9H16ClNOS2 |
Molecular Weight |
253.8 g/mol |
IUPAC Name |
3-chlorobutan-2-yl morpholine-4-carbodithioate |
InChI |
InChI=1S/C9H16ClNOS2/c1-7(10)8(2)14-9(13)11-3-5-12-6-4-11/h7-8H,3-6H2,1-2H3 |
InChI Key |
KUBVECVFBRBFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)Cl)SC(=S)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propanol, 1,3-bis[bis(1-methylethyl)amino]-](/img/structure/B14526731.png)

![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide](/img/structure/B14526737.png)



![3-Methyl-2-[(1-phenylethyl)amino]butanenitrile](/img/structure/B14526751.png)



![1-Benzyl-4-methyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14526782.png)



